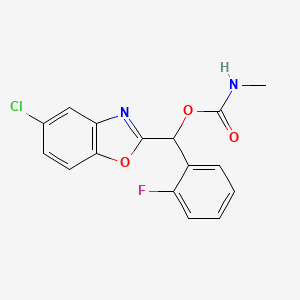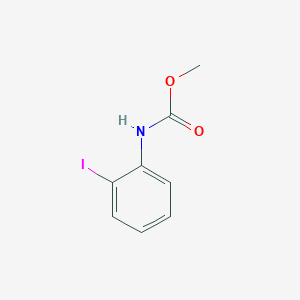
Carbamic acid, (2-iodophenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-iodophenyl)-, methyl ester is a chemical compound with the molecular formula C8H8INO2 and a molecular weight of 277.05909 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, (2-iodophenyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-iodophenyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the iodine atom with other groups.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the ester to an amine.
Major Products Formed
Substitution: Formation of various substituted phenyl carbamates.
Oxidation: Formation of carbamates and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-iodophenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-iodophenyl)-, methyl ester involves its interaction with various molecular targets. The iodine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carbamic acid . These interactions can affect biological pathways and enzyme activities, making the compound valuable in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (2-bromophenyl)-, methyl ester
- Carbamic acid, (2-chlorophenyl)-, methyl ester
- Carbamic acid, (2-fluorophenyl)-, methyl ester
Uniqueness
Carbamic acid, (2-iodophenyl)-, methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing access to a broader range of derivatives .
Propiedades
Número CAS |
103970-46-3 |
|---|---|
Fórmula molecular |
C8H8INO2 |
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
methyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
Clave InChI |
WDWNNVFDECRSNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


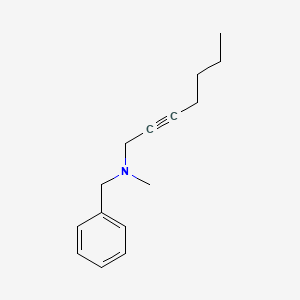
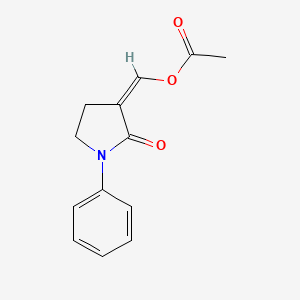
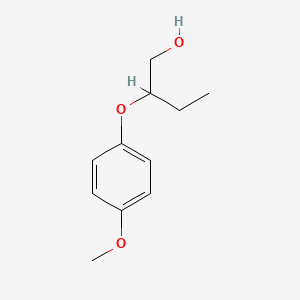
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

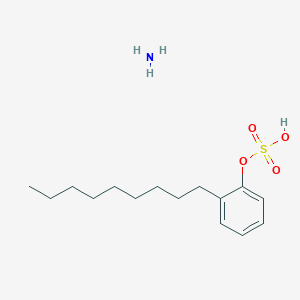
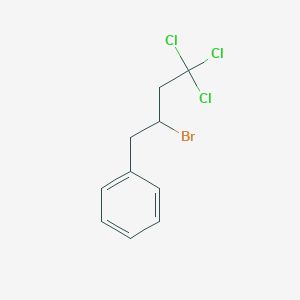
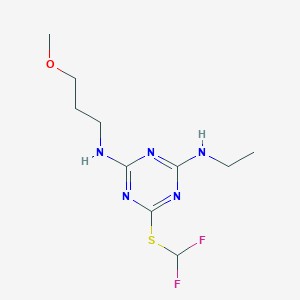

![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
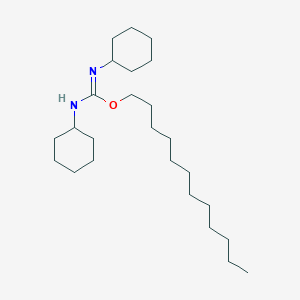

![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
